molecular formula C10H12BrNO2S B1443562 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide CAS No. 1380487-26-2

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

Cat. No. B1443562
M. Wt: 290.18 g/mol
InChI Key: WYSFEHSMVQRWIR-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” is a type of organosulfur compound, which contains a sulfur atom. Organosulfur compounds are a common type of compound in both nature and industry .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” would likely involve a thiomorpholine ring (a six-membered ring containing one sulfur atom and one nitrogen atom), with a bromo-phenyl group attached .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can often be influenced by factors such as the presence of the sulfur atom and the bromo-phenyl group .

Scientific Research Applications

Medicinal Chemistry Building Blocks

Thiomorpholine and its derivatives, such as 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide, are important in medicinal chemistry. They serve as key building blocks in the synthesis of novel compounds with potential biological activity. The synthesis of bridged bicyclic thiomorpholines, for example, has led to compounds with interesting biological profiles, some of which have entered human clinical trials. These building blocks are synthesized from inexpensive starting materials through straightforward chemistry, highlighting their accessibility and potential for diverse applications in drug development (Walker & Rogier, 2013).

Green Chemistry in Synthesis

The use of boric acid/glycerol as a catalyst for the synthesis of thiomorpholine 1,1-dioxides via double Michael addition reaction in water represents a significant advancement in green chemistry. This method offers a simple, environmentally friendly, and efficient approach to synthesizing these compounds, demonstrating the potential of using sustainable methodologies in chemical synthesis (Ziyaei Halimehjnai et al., 2013).

Antimicrobial Applications

Thiomorpholine derivatives have been explored for their antimicrobial properties. The synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their testing for antimicrobial activity is one such example, underscoring the potential of thiomorpholine compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Materials Science

In materials science, phenanthroline dioxothiadiazoles and their derivatives, including those related to thiomorpholine structures, are being investigated for their magnetic properties. These compounds are suitable for constructing supramolecular magnetic materials, showcasing the versatility of thiomorpholine derivatives beyond medicinal chemistry into advanced materials design (Pakulski, Arczyński, & Pinkowicz, 2019).

Advanced Synthetic Techniques

Continuous processing techniques have been developed for the synthesis of thiomorpholine derivatives, exemplified by the production of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide. This approach not only enhances safety due to the highly exothermic nature of the reactions involved but also increases the efficiency and scalability of the synthesis process, crucial for pharmaceutical manufacturing (Strotman et al., 2018).

Safety And Hazards

As with any chemical compound, handling “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” would likely require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include research into its potential uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFEHSMVQRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

Synthesis routes and methods

Procedure details

A mixture of 1,3-dibromobenzene (242 μL, 2.00 mmol), thiomorpholine 1,1-dioxide (270 mg, 2.00 mmol), Pd2(dba)3 (45.8 mg, 0.0500 mmol), rac-BINAP (96.3 mg, 0.150 mmol) and NaOtBu (231 mg, 2.40 mmol) in toluene was heated at 80° C. for 11 hours under nitrogen. After cooling to room temperature, the mixture was diluted with DCM and filtered through a Celite pad. The combined filtrate and washings were concentrated. The residue was purified by silica gel column chromatography (EtOAc/hexane=90:10→80:20→75:25) to afford desired product (281 mg, 48.4%) as pale yellow solid.
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
96.3 mg
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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